Cas no 1314976-67-4 (2-(3-propan-2-yloxyphenyl)ethanethiol)

2-(3-propan-2-yloxyphenyl)ethanethiol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-iso-Propoxyphenyl)ethanethiol
- 2-(3-propan-2-yloxyphenyl)ethanethiol
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- MDL: MFCD11521152
- Inchi: 1S/C11H16OS/c1-9(2)12-11-5-3-4-10(8-11)6-7-13/h3-5,8-9,13H,6-7H2,1-2H3
- InChI Key: DKSDHNYDKGAMOR-UHFFFAOYSA-N
- SMILES: SCCC1C=CC=C(C=1)OC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 136
- Topological Polar Surface Area: 10.2
- XLogP3: 3.2
2-(3-propan-2-yloxyphenyl)ethanethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 397970-1g |
2-(3-iso-Propoxyphenyl)ethanethiol |
1314976-67-4 | 97.0% | 1g |
£595.00 | 2023-04-20 | |
abcr | AB430455-1g |
2-(3-iso-Propoxyphenyl)ethanethiol; . |
1314976-67-4 | 1g |
€1621.70 | 2025-02-19 | ||
Fluorochem | 397970-5g |
2-(3-iso-Propoxyphenyl)ethanethiol |
1314976-67-4 | 97.0% | 5g |
£1,785.00 | 2023-04-20 | |
abcr | AB430455-1 g |
2-(3-iso-Propoxyphenyl)ethanethiol |
1314976-67-4 | 1 g |
€619.00 | 2023-07-18 |
2-(3-propan-2-yloxyphenyl)ethanethiol Related Literature
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
Additional information on 2-(3-propan-2-yloxyphenyl)ethanethiol
Introduction to 2-(3-propan-2-yloxyphenyl)ethanethiol (CAS No. 1314976-67-4)
2-(3-propan-2-yloxyphenyl)ethanethiol, identified by the Chemical Abstracts Service Number (CAS No.) 1314976-67-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural and functional properties. This compound belongs to the class of thiol-containing phenyl ethers, which are known for their diverse applications in drug discovery, material science, and biochemical research. The presence of both a thiol group and an ether linkage in its molecular framework makes it a versatile intermediate for synthesizing more complex molecules with potential therapeutic benefits.
The molecular structure of 2-(3-propan-2-yloxyphenyl)ethanethiol consists of a phenyl ring substituted with a propyl ether group at the 3-position and a thiol group at the 2-position of the ethyl chain. This specific arrangement imparts unique reactivity and binding capabilities, making it a valuable building block in medicinal chemistry. The thiol (-SH) moiety is particularly significant as it can participate in disulfide bond formation, which is crucial for stabilizing protein structures and modulating enzyme activity. Additionally, the phenolic ether moiety can engage in hydrogen bonding interactions, enhancing the compound's solubility and bioavailability.
In recent years, there has been growing interest in exploring the pharmacological potential of thiol-containing phenyl ethers due to their ability to interact with biological targets in multiple ways. Studies have shown that such compounds can exhibit anti-inflammatory, antioxidant, and anticancer properties by modulating various signaling pathways. For instance, the thiol group in 2-(3-propan-2-yloxyphenyl)ethanethiol can react with reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Furthermore, the phenolic ether part can interact with enzymes and receptors involved in inflammatory responses, potentially leading to novel therapeutic strategies.
One of the most compelling aspects of 2-(3-propan-2-yloxyphenyl)ethanethiol is its role as a precursor in the synthesis of more complex drug candidates. Researchers have utilized this compound to develop novel molecules that target specific diseases with high selectivity and efficacy. For example, derivatives of this compound have been investigated for their potential to inhibit kinases involved in cancer progression. The propyl ether group provides a flexible scaffold that can be modified to optimize binding affinity and pharmacokinetic properties, making it an attractive candidate for further development.
The synthesis of 2-(3-propan-2-yloxyphenyl)ethanethiol typically involves multi-step organic reactions, including nucleophilic substitution, etherification, and thiolation processes. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications. Additionally, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to confirm the structural integrity and purity of the compound.
From a biochemical perspective, 2-(3-propan-2-yloxyphenyl)ethanethiol has demonstrated potential as a tool compound for studying enzyme mechanisms and protein interactions. The thiol group can serve as a probe for understanding redox-sensitive signaling pathways, while the phenolic ether moiety can be used to investigate hydrogen bonding networks in biological systems. Such studies are essential for developing targeted therapies that leverage small molecule interactions to modulate disease processes.
The pharmaceutical industry has shown particular interest in thiol-containing compounds due to their broad spectrum of biological activities. Researchers are exploring ways to harness the unique properties of these molecules for treating neurological disorders, metabolic diseases, and infectious diseases. For instance, studies suggest that derivatives of 2-(3-propan-2-yloxyphenyl)ethanethiol may have neuroprotective effects by mitigating oxidative stress and inflammation in brain cells. This opens up new avenues for developing treatments for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion,2-(3-propan-2-yloxyphenyl)ethanethiol (CAS No. 1314976-67-4) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable it to interact with biological targets in diverse ways, making it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its pharmacological benefits,this compound is likely to play an increasingly important role in addressing various diseases and improving patient outcomes.
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